molecular formula C7H7ClN4O B15312323 4-Chloro-1-(isoxazol-4-ylmethyl)-1h-pyrazol-3-amine

4-Chloro-1-(isoxazol-4-ylmethyl)-1h-pyrazol-3-amine

Cat. No.: B15312323
M. Wt: 198.61 g/mol
InChI Key: MWRNFDDGFQEUGG-UHFFFAOYSA-N
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Description

4-Chloro-1-(isoxazol-4-ylmethyl)-1h-pyrazol-3-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a chloro group and an isoxazole moiety, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(isoxazol-4-ylmethyl)-1h-pyrazol-3-amine typically involves the reaction of 4-chloropyrazole with isoxazole derivatives under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like acetonitrile, followed by heating to facilitate the reaction . The reaction conditions may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(isoxazol-4-ylmethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

4-Chloro-1-(isoxazol-4-ylmethyl)-1h-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a

Properties

Molecular Formula

C7H7ClN4O

Molecular Weight

198.61 g/mol

IUPAC Name

4-chloro-1-(1,2-oxazol-4-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C7H7ClN4O/c8-6-3-12(11-7(6)9)2-5-1-10-13-4-5/h1,3-4H,2H2,(H2,9,11)

InChI Key

MWRNFDDGFQEUGG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC2=CON=C2)N)Cl

Origin of Product

United States

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